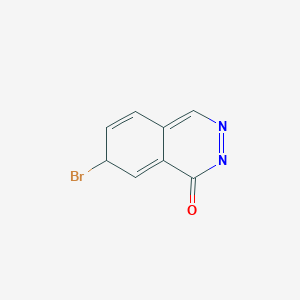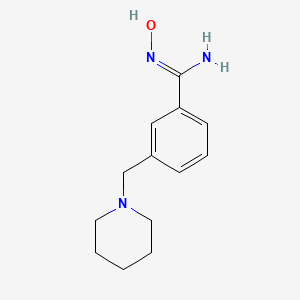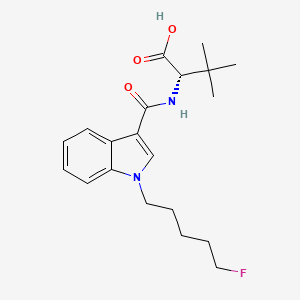
(S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid is a synthetic compound belonging to the class of indole-based cannabinoids. This compound is known for its interaction with cannabinoid receptors in the brain, mimicking the effects of naturally occurring cannabinoids. It has been studied for its potential psychoactive effects and its binding affinity to cannabinoid receptors .
Preparation Methods
The synthesis of (S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid involves several steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the fluoropentyl side chain and the carboxamido group. The reaction conditions often involve the use of reagents such as fluorinating agents, amines, and carboxylic acids. Industrial production methods may include optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoropentyl side chain, often using reagents like sodium azide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates. Major products formed from these reactions include various substituted indole derivatives .
Scientific Research Applications
(S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid has been extensively studied in scientific research for its applications in:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, although it has no recognized medical use due to its psychoactive properties.
Industry: Utilized in the development of new synthetic cannabinoids and related compounds for research purposes
Mechanism of Action
The compound exerts its effects by binding to cannabinoid receptors, primarily the CB1 receptor in the brain. This interaction leads to the activation of signaling pathways that modulate neurotransmitter release, resulting in psychoactive effects similar to those of delta-9-tetrahydrocannabinol (THC). The molecular targets involved include G-protein coupled receptors and downstream effectors such as adenylate cyclase and mitogen-activated protein kinases .
Comparison with Similar Compounds
(S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid is similar to other synthetic cannabinoids such as:
AM-2201: Another indole-based cannabinoid with a similar fluoropentyl side chain.
JWH-018: A well-known synthetic cannabinoid with a different side chain structure.
5F-AKB48: Contains a fluoropentyl side chain but differs in the core structure.
The uniqueness of (S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid lies in its specific binding affinity and potency at cannabinoid receptors, which may result in distinct pharmacological effects compared to other synthetic cannabinoids .
Properties
CAS No. |
2569223-22-7 |
|---|---|
Molecular Formula |
C20H27FN2O3 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C20H27FN2O3/c1-20(2,3)17(19(25)26)22-18(24)15-13-23(12-8-4-7-11-21)16-10-6-5-9-14(15)16/h5-6,9-10,13,17H,4,7-8,11-12H2,1-3H3,(H,22,24)(H,25,26)/t17-/m1/s1 |
InChI Key |
VZDMQSRBNZTURL-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


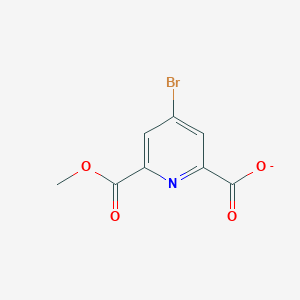

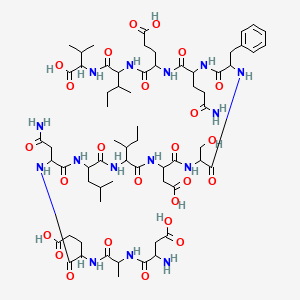
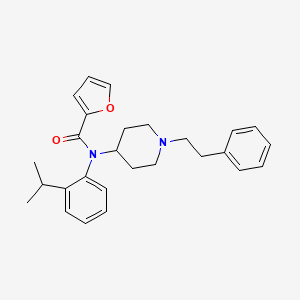
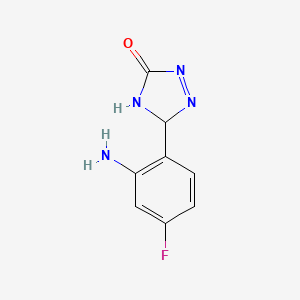
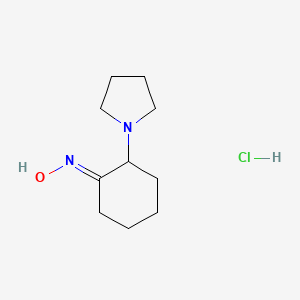
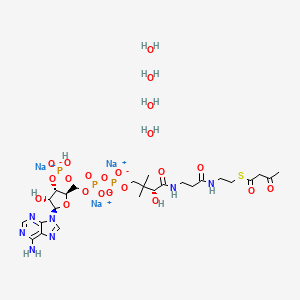
![2-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]-1,5-naphthyridine](/img/structure/B12358213.png)
![7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;hydrochloride](/img/structure/B12358223.png)
![2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-3a,4,7,7a-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,6-dione](/img/structure/B12358226.png)

![[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate](/img/structure/B12358232.png)
